molecular formula C17H14FNO B1348824 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 332922-15-3

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1348824
CAS No.: 332922-15-3
M. Wt: 267.3 g/mol
InChI Key: FBROSICYDAPWQA-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorobenzyl group attached to the indole core, which can significantly influence its chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative.

    Formylation: The final step involves the formylation of the indole derivative to introduce the aldehyde group at the 3-position. This can be achieved using Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.

    Material Science: It can be used in the synthesis of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for these targets, while the indole core can contribute to its overall biological activity.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 2-position, which can influence its chemical and biological properties.

    1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid:

    1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-methanol: Contains an alcohol group instead of an aldehyde group, which can alter its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBROSICYDAPWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341477
Record name 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332922-15-3
Record name 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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